molecular formula C16H22O2 B563738 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol CAS No. 167637-42-5

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol

Cat. No.: B563738
CAS No.: 167637-42-5
M. Wt: 246.35
InChI Key: PAESCFRMRPPDGE-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol is a chemical compound with the molecular formula C16H22O2 It is known for its unique structure, which includes a methoxy group and multiple methyl groups attached to a phenyl ring, as well as a penta-2,4-dien-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as distillation or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.

Scientific Research Applications

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing processes such as signal transduction and metabolic regulation. The specific pathways and targets depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal: Similar structure but with an aldehyde group instead of an alcohol.

    (E)-1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-1,4-dien-3-ol: Similar structure with variations in the position of double bonds and functional groups.

Uniqueness

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAESCFRMRPPDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695745
Record name 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167637-42-5
Record name 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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